Thiophene, 3,4-diethenyl-
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Overview
Description
Thiophene, 3,4-diethenyl- is a derivative of thiophene, a heterocyclic compound containing a sulfur atom in a five-membered ring. Thiophene itself is known for its aromatic properties and is found in various natural and synthetic products. The 3,4-diethenyl substitution introduces vinyl groups at the 3 and 4 positions of the thiophene ring, potentially altering its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3,4-diethenyl-thiophene, can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10) under acidic conditions.
Gewald Reaction: This reaction involves the condensation of α-methylene carbonyl compounds with sulfur and α-cyano esters to form aminothiophene derivatives.
Dehydration and Sulfur Cyclization: Alkynols can be cyclized with elemental sulfur or potassium ethyl xanthate (EtOCS2K) to form substituted thiophenes.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is scalable and provides good yields of the desired thiophene compounds .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3,4-diethenyl- can undergo various chemical reactions, including:
Electrophilic Substitution: Thiophenes are known to undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: Thiophenes can be oxidized to form sulfoxides and sulfones.
Addition Reactions: Thiophenes can participate in Diels-Alder reactions with activated dienophiles, although they are less reactive than furans.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and acetic acid are commonly used for nitration reactions.
Sulfonation: Sulfuric acid (H2SO4) is used for sulfonation reactions.
Oxidation: Hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.
Major Products Formed
Nitration: 2-nitrothiophene and 2,5-dinitrothiophene.
Sulfonation: Thiophene sulfonic acids.
Oxidation: Thiophene sulfoxides and sulfones.
Scientific Research Applications
Thiophene, 3,4-diethenyl- has various applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene, 3,4-diethenyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thiophene, 3,4-diethenyl- can be compared with other thiophene derivatives:
Thiophene: The parent compound, thiophene, lacks the vinyl substitutions and has different reactivity and applications.
2,5-Dimethylthiophene: This compound has methyl groups at the 2 and 5 positions, altering its electronic properties compared to 3,4-diethenyl-thiophene.
Benzothiophene: Contains a fused benzene ring, which significantly changes its chemical behavior and applications.
Conclusion
Thiophene, 3,4-diethenyl- is a versatile compound with unique chemical properties and a wide range of applications in various fields
Properties
CAS No. |
138354-62-8 |
---|---|
Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
3,4-bis(ethenyl)thiophene |
InChI |
InChI=1S/C8H8S/c1-3-7-5-9-6-8(7)4-2/h3-6H,1-2H2 |
InChI Key |
HBZZGDHDOZPHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CSC=C1C=C |
Origin of Product |
United States |
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